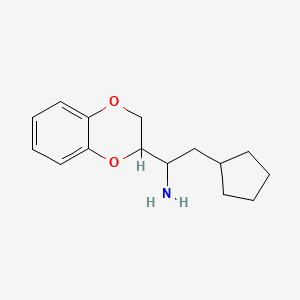

2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine

Description

2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a cyclopentyl group and an ethanamine chain. The cyclopentyl group introduces steric bulk and lipophilicity, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name |

2-cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c16-12(9-11-5-1-2-6-11)15-10-17-13-7-3-4-8-14(13)18-15/h3-4,7-8,11-12,15H,1-2,5-6,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRBOUFAOSVJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C2COC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine, with the CAS number 1483159-28-9 and molecular formula , is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 247.33 g/mol |

| CAS Number | 1483159-28-9 |

| Molecular Formula | C15H21NO2 |

| SMILES | C1CCC(C(CN)C2=CC3=CC=CC=C3OCOC2=C1)C(C)(C)C |

The biological activity of 2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine primarily involves its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of the dopamine D2 receptor (D2R), which is significant in treating neurological disorders.

Receptor Interactions

Research indicates that compounds similar to 2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine can exhibit antagonistic properties on D2 receptors. This interaction is crucial for the modulation of dopaminergic signaling pathways, which are implicated in conditions such as schizophrenia and Parkinson's disease .

In Vitro Studies

In vitro assays have demonstrated that 2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine can inhibit dopamine receptor activity. A study highlighted its potential as a bitopic ligand that engages one protomer of a D2R dimer, leading to allosteric inhibition of dopamine binding at the other protomer .

In Vivo Studies

Animal model studies have shown that administration of this compound can lead to significant changes in behavior consistent with dopaminergic modulation. For example, it has been observed to reduce hyperactivity in rodent models induced by stimulant drugs.

Case Studies

- Dopaminergic Modulation : In a controlled study involving rats, administration of 2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine resulted in reduced locomotor activity and altered response to reward-based tasks. These findings suggest its potential utility in treating conditions characterized by dopaminergic dysregulation.

- Neuroprotective Effects : Another case study investigated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 2,3-dihydro-1,4-benzodioxin derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent differences and molecular properties:

Table 1: Key Structural and Molecular Features of Comparable Compounds

*Estimated based on structural similarity to analogs.

Functional Group Impact on Pharmacological Potential

Cyclopentyl vs. Oxan-4-yl (Tetrahydropyran): The cyclopentyl group in the target compound enhances lipophilicity compared to the oxygen-containing oxan-4-yl group in the analog from . This difference may affect blood-brain barrier penetration or metabolic stability .

Aromatic vs. Aliphatic Substituents: The pyridin-4-yl substituent () introduces a nitrogen-containing aromatic ring, enabling hydrogen bonding or π-π stacking interactions with biological targets. This contrasts with the purely aliphatic cyclopentyl group, which may favor hydrophobic binding pockets .

Simplified Backbone ( vs. Target):

- The hydrochloride salt in lacks the cyclopentyl group, resulting in a smaller molecular weight (223.68 vs. ~259.35). This simplification may reduce steric hindrance, possibly increasing receptor accessibility but shortening half-life .

Pharmaceutical Benchmark (Doxazosin Mesilate): Doxazosin () shares the benzodioxin moiety but incorporates a quinazoline core and piperazine linkage.

Research and Development Context

- Patent Trends: Derivatives such as N-(2,3-dihydro-1,4-benzoxazin-4-yl) carboxamides () are patented for antiparasitic applications, suggesting broader therapeutic exploration for benzodioxin/benzoxazin scaffolds .

Preparation Methods

Detailed Synthetic Route for 2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine

The synthesis typically begins with the preparation of the key intermediate, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, which serves as the electrophilic component for nucleophilic substitution or cyclization reactions.

Preparation of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Intermediate 10):

This intermediate is synthesized from commercially available bromoethanones or through multi-step synthesis involving functionalization of the benzodioxane ring system.Nucleophilic substitution with amines:

The intermediate 10 undergoes reaction with cyclopentylamine or related amines in anhydrous solvents such as DMF or ethanol, often in the presence of bases like potassium carbonate, to form the corresponding amino ketone.Cyclization to form the ethanamine structure:

Under Method C conditions, the amino ketone undergoes intramolecular cyclization in ethanol at 100°C in sealed vessels overnight, yielding the benzodioxane-ethanamine compound with the cyclopentyl substituent.Purification and isolation:

The final compound is typically isolated as a yellow solid with yields varying from 10% to 72%, depending on reaction conditions and substituents.

Reaction Conditions and Yields

| Method | Key Reagents/Intermediates | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| A | Isothiocyanates, cyanamide, arylmethanones | KOtBu, anhydrous THF, room temp, overnight | 6 - 41 | One-pot reaction sequence |

| B | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | Similar to Method A, substitution of arylmethanone | 5 - 49 | For benzodioxane analogs |

| C | Amino ketone intermediates | Ethanol, 100°C, sealed pressure vessel, overnight | 10 - 72 | Base-free cyclization step |

| D | Cyclic secondary amines, dimethyl N-cyanodithioimidocarbonate | Anhydrous DMF, 70°C, sodium sulfide, then K2CO3 | 32 - 63 | For tertiary amine derivatives |

Additional Synthetic Insights

The use of sealed pressure vessels and elevated temperatures in Method C is critical for promoting cyclization without the need for base catalysts, which can lead to higher purity and better yields.

The choice of solvent (ethanol or DMF) and temperature control are important for optimizing the nucleophilic substitution and cyclization steps.

The intermediate 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one can be prepared via a one-step reaction from commercially available bromoethanones or through multi-step synthesis involving functional group transformations, providing flexibility in the synthetic route.

Variations in the amine component (e.g., cyclopentylamine) allow for structural diversification, enabling exploration of structure-activity relationships (SAR) in medicinal chemistry applications.

Summary of Research Findings

The synthetic methods described have been successfully applied to prepare a series of benzodioxane-containing ethanamine derivatives, including 2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine, with moderate to good yields.

The methods allow for structural modifications on both the benzodioxane ring and the amine substituent, facilitating SAR studies for biological activity optimization.

The cyclization step under Method C conditions is particularly effective for forming the desired amine-containing heterocyclic framework without harsh conditions or extensive purification steps.

The synthetic approaches are adaptable for the preparation of related compounds with potential pharmaceutical applications, including kinase inhibitors and antimicrobial agents, as suggested by related thiazole and benzodioxane derivative studies.

Q & A

Basic: What are the key synthetic routes for 2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine?

Answer:

The synthesis typically involves:

- Formation of the benzodioxin core : Achieved via cyclization of diols with dichloroethylene derivatives under basic conditions.

- Introduction of the cyclopentyl group : Alkylation or nucleophilic substitution reactions with cyclopentyl halides, often using polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to enhance reactivity .

- Amine functionalization : Reductive amination or condensation reactions to incorporate the ethanamine moiety. Recent advancements employ inverse electron demand hetero-Diels–Alder reactions with o-quinones and enamines for regioselective benzodioxin formation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- Chromatography : HPLC or GC-MS for purity assessment (≥95% purity is typical for research-grade material) .

- Spectroscopy :

- NMR (¹H/¹³C) to confirm cyclopentyl and benzodioxin ring connectivity.

- FT-IR for amine (-NH) and ether (C-O-C) bond verification.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Critical parameters include:

- Temperature : Controlled heating (60–80°C) during cyclization steps to minimize side reactions .

- pH : Alkaline conditions (pH 8–10) for amide bond formation to enhance nucleophilicity.

- Solvent selection : DMF or THF for improved solubility of intermediates, with microwave-assisted synthesis reducing reaction time by 30–50% .

- Catalysts : Use of hypervalent iodine reagents to accelerate hetero-Diels–Alder reactions, achieving yields >85% .

Advanced: How should researchers address discrepancies in reported biological activities of benzodioxin derivatives?

Answer:

- Dose-response analysis : Validate activity thresholds (e.g., IC₅₀) across multiple assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) .

- Structural analogs : Compare substituent effects; e.g., cyclopentyl vs. phenyl groups may alter receptor binding kinetics.

- In vitro vs. in vivo models : Account for metabolic stability differences. For example, anti-inflammatory effects observed in vitro (pro-inflammatory cytokine inhibition) may require prodrug strategies for in vivo efficacy .

Advanced: What experimental designs are recommended to evaluate enzyme inhibition potential?

Answer:

- Target selection : Prioritize enzymes linked to the compound’s scaffold (e.g., acetylcholinesterase for neuroprotection, alpha-glucosidase for diabetes) .

- Assay protocols :

- Kinetic assays : Monitor substrate conversion (e.g., Ellman’s method for acetylcholinesterase activity).

- Docking studies : Use molecular modeling (AutoDock Vina) to predict binding modes to the enzyme’s active site.

- Control compounds : Compare inhibition efficacy to established drugs (e.g., donepezil for acetylcholinesterase) .

Basic: What are the documented biological activities of benzodioxin-based compounds?

Answer:

- Neuropharmacological : Modulation of serotonin/dopamine pathways, with potential for treating depression and anxiety .

- Anticancer : Induction of apoptosis in cancer cells (e.g., breast, lung) via mitochondrial pathway activation .

- Antimicrobial : Activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL for select derivatives) .

Advanced: How can researchers validate the neuroprotective effects of this compound?

Answer:

- In vitro models : Use SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂ or Aβ peptides). Measure viability via MTT and ROS levels with DCFH-DA .

- In vivo models : Administer in rodent models of Alzheimer’s (e.g., scopolamine-induced memory impairment) and assess cognitive performance (Morris water maze) .

- Biomarker analysis : Quantify acetylcholinesterase activity and BDNF levels in brain tissue .

Advanced: What strategies mitigate cytotoxicity in normal cells during anticancer studies?

Answer:

- Selective targeting : Modify substituents to enhance cancer cell specificity (e.g., electron-withdrawing groups on the benzodioxin ring) .

- Combination therapy : Co-administer with chemosensitizers (e.g., verapamil) to reduce effective doses.

- Apoptosis assays : Use Annexin V/PI staining to confirm selective cancer cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.